4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chlorophenoxy group and the pyrazolo[3,4-d]pyrimidine core makes this compound a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may begin with the reaction of 4-chlorophenol with a suitable alkylating agent to introduce the chlorophenoxy group. This intermediate can then undergo further reactions to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, solvents, and specific reaction conditions can be tailored to achieve efficient production. For example, the use of active nickel as a catalyst and phosphorus oxychloride as a solvent has been reported to enhance the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The chlorophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar core but include additional rings, which can enhance their potency and selectivity.
Uniqueness
4-(4-chlorophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. This uniqueness allows it to interact with molecular targets in a distinct manner, potentially leading to unique biological activities and therapeutic applications .
Properties
CAS No. |
6289-05-0 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3 |
InChI Key |
LLXBXTDAGKMBAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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